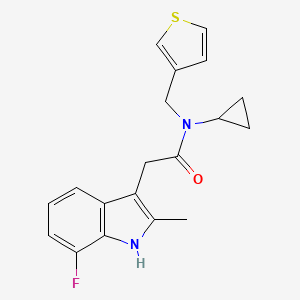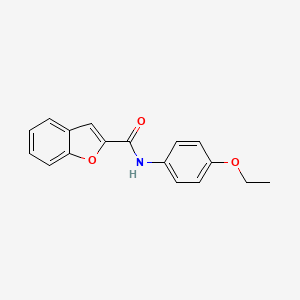![molecular formula C21H25N5OS B5561079 4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)
4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine" belongs to a class of organic compounds that typically feature complex structures involving multiple heterocyclic systems. These compounds often exhibit diverse biological activities and are of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyridine and imidazo[1,2-a]pyridine derivatives involves multi-step reactions, often starting with condensations involving thiazolinone or imidazolone compounds. The process typically includes several stages of cyclocondensation and may involve the use of catalysts like piperidine, which is crucial for facilitating these complex reactions (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings, including thiazole and pyridine moieties. The arrangement and substitution on these rings significantly influence the chemical and physical properties of the compounds. Crystallographic studies of similar compounds reveal details about their molecular conformations and intermolecular interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nitration, bromination, azo coupling, and nitrosation, depending on the functional groups present in the molecular structure. The reactivity of the cyanomethyl derivatives of imidazo[1,2-a]pyridine, for example, illustrates the potential for diverse chemical transformations (Kutrov, Kovalenko, & Volovenko, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular architecture. The presence of different substituents and functional groups can significantly influence these properties. X-ray crystallography provides insights into the solid-state structure and intermolecular interactions that define these physical characteristics.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity/basicity, are influenced by the heterocyclic structures and the nature of the substituents. The study of imidazo[1,5-a]pyridines, for instance, has shown that these compounds can act as versatile platforms for generating stable N-heterocyclic carbenes, indicating a broad range of chemical behaviors (Alcarazo et al., 2005).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study on thiazolo[3, 2]pyridines, which are structurally related to the compound , revealed their potential in antimicrobial activities. These compounds were synthesized and showed promising results against various microorganisms (El‐Emary, Khalil, Ali, & El-Adasy, 2005).
Antiviral and Cytotoxic Agents
- Research into thiazolo[3, 2]pyridines and related compounds also indicated their potential as antiviral and cytotoxic agents. A study synthesized a series of these compounds and evaluated them for their in vitro antiviral and antitumor activities, highlighting their broad application in medical chemistry (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Antiulcer Agents
- Imidazo[1,2-a]pyridines, which share a structural similarity with the compound of interest, have been studied as antiulcer agents. These compounds were investigated for their gastric antisecretory and cytoprotective properties, demonstrating their therapeutic potential in treating ulcers (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Potential Therapeutic Applications
- The imidazo[1,2-a]pyridine scaffold, to which the compound is related, has been identified as a 'drug prejudice' scaffold due to its wide range of applications in medicinal chemistry. This includes uses in anticancer, antimicrobial, antiviral, and other therapeutic areas, highlighting the compound's potential in drug development (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Anticancer Agents
- Novel pyridine-thiazole hybrid molecules, structurally related to the compound, were synthesized and evaluated for their cytotoxic action against various types of tumor cell lines. These compounds showed high antiproliferative activity, suggesting their potential as anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022).
Propriétés
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-16-19(28-15-24-16)4-5-20(27)25-11-2-3-18(14-25)21-23-10-12-26(21)13-17-6-8-22-9-7-17/h6-10,12,15,18H,2-5,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJUAQINHSLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)
![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)